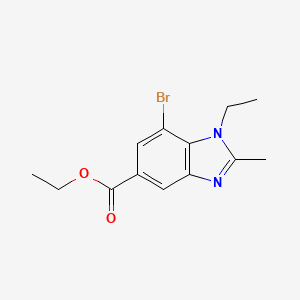

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

CAS No.: 1437794-82-5

Cat. No.: VC2876510

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437794-82-5 |

|---|---|

| Molecular Formula | C13H15BrN2O2 |

| Molecular Weight | 311.17 g/mol |

| IUPAC Name | ethyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H15BrN2O2/c1-4-16-8(3)15-11-7-9(13(17)18-5-2)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | YIXNGYJZVFDNPI-UHFFFAOYSA-N |

| SMILES | CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |

| Canonical SMILES | CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |

Introduction

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C13H15BrN2O2 and a molecular weight of 311.18 g/mol. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms, and is used in various applications, including medicinal research and as a potential pesticide .

Synthesis

The synthesis of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves two main steps:

-

Bromination: The first step involves the bromination of 1-ethyl-2-methyl-1,3-benzodiazole using bromine or a brominating agent in a suitable solvent.

-

Esterification: The brominated intermediate then undergoes esterification with ethyl alcohol in the presence of an acid catalyst to form the final product.

Chemical Reactions

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo several types of chemical reactions:

-

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

-

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

-

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Antimicrobial Activity

Research indicates that benzodiazole derivatives, including Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, exhibit antimicrobial properties. Studies have shown significant reductions in bacterial growth at low concentrations.

Pesticide Efficacy

Field trials have demonstrated the effectiveness of this compound as a pesticide, showing a substantial reduction in pest populations on treated crops.

Comparison with Similar Compounds

Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, which differs by having a propyl group instead of an ethyl group .

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN2O2 |

| Molecular Weight | 311.18 g/mol |

| CAS Number | 1437794-82-5 |

| Minimum Purity | 95% |

Antimicrobial Activity of Similar Benzodiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | S. aureus | 20 μM |

| 4d | P. aeruginosa | 30 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume